4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one
CAS No.:
Cat. No.: VC16375313
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O4S |
|---|---|
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one |
| Standard InChI | InChI=1S/C9H13N3O4S/c1-6-9(7(2)16-11-6)17(14,15)12-4-3-10-8(13)5-12/h3-5H2,1-2H3,(H,10,13) |
| Standard InChI Key | GRIHXWNKCJOBIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCNC(=O)C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one (IUPAC name: 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one) features a piperazin-2-one core sulfonylated at the 4-position by a 3,5-dimethylisoxazole group. The molecular formula is C₉H₁₂N₄O₄S, with a calculated molecular weight of 272.28 g/mol . Key structural attributes include:
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A piperazin-2-one ring providing a conformationally constrained secondary amine scaffold.
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A 3,5-dimethylisoxazole-4-sulfonyl group introducing steric bulk and electronic modulation via the electron-withdrawing sulfonyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄O₄S |
| Molecular Weight | 272.28 g/mol |
| Purity (Typical) | ≥95% |
| Solubility | Soluble in DMSO, ethanol |
The sulfonyl bridge enhances metabolic stability compared to non-sulfonylated analogs, a feature critical for drug candidates.
Spectroscopic Characterization
While direct spectral data for this compound remains limited, inferences can be drawn from related sulfonylated piperazines:
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¹H NMR (DMSO-d₆):
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δ 2.25 (s, 6H, 2×CH₃ isoxazole)
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δ 3.45–3.90 (m, 8H, piperazine CH₂)
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δ 4.10 (s, 1H, NH, exchanges with D₂O)
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FT-IR (KBr):
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1345 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric/symmetric stretch)
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1680 cm⁻¹ (amide C=O stretch)
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1605 cm⁻¹ (isoxazole ring vibration)
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Mass Spectrometry:
X-ray crystallography could resolve conformational details but requires high-quality single crystals, which remain unreported for this compound.
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Sulfonylation of Piperazin-2-one:
Piperazin-2-one reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0–5°C). The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, yielding the sulfonamide. -
Purification:
Crude product is purified via recrystallization (95% ethanol) or silica gel chromatography (ethyl acetate/hexane).
Optimization Insights:
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Ultrasound irradiation (25 kHz, 40°C) reduces reaction time from hours to minutes in analogous syntheses .
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Catalyst screening (e.g., InCl₃) may enhance yields for complex heterocycles but remains unexplored here .
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 2–4 hours |
| Yield | 70–85% (estimated) |
Biological Activity and Mechanisms
Antimicrobial and Anti-inflammatory Effects
Pyranopyrazole sulfonamides show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) . While direct data is lacking, the isoxazole moiety’s electron-deficient nature may confer similar bioactivity.
Applications and Future Directions
Pharmaceutical Development
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Neuropharmacology: Potential as an anxiolytic or analgesic via FAAH inhibition.
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Metabolic Disorders: CB1 antagonism could address obesity and insulin resistance.
Agricultural Chemistry
Sulfonylated heterocycles are employed in fungicides and herbicides. The isoxazole group’s stability under environmental conditions merits exploration .
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